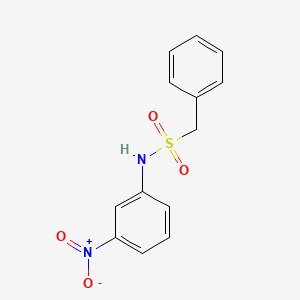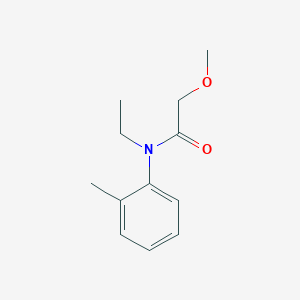
N-(3-nitrophenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-1-phenylmethanesulfonamide, also known as NBD-Cl, is a fluorescent labeling reagent that has been widely used in scientific research. This compound is commonly used to label proteins and peptides for detection and quantification in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves the formation of a covalent bond between the labeling reagent and the protein or peptide of interest. This covalent bond allows for the detection and quantification of the labeled protein or peptide in biochemical and physiological studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-nitrophenyl)-1-phenylmethanesulfonamide are primarily related to its use as a labeling reagent. The fluorescent properties of this compound allow for the visualization and quantification of labeled proteins and peptides in biological systems. This information can be used to better understand the function and interactions of these molecules in living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(3-nitrophenyl)-1-phenylmethanesulfonamide as a labeling reagent is its high sensitivity and specificity for proteins and peptides. This allows for accurate and precise detection and quantification of these molecules in biological systems. However, one limitation of this compound is its potential for non-specific labeling, which can lead to false positive results in experiments.
Orientations Futures
There are several future directions for the use of N-(3-nitrophenyl)-1-phenylmethanesulfonamide in scientific research. One potential direction is the development of new labeling reagents with improved sensitivity and specificity for proteins and peptides. Another direction is the use of N-(3-nitrophenyl)-1-phenylmethanesulfonamide in the development of new diagnostic and therapeutic tools for the treatment of diseases.
Conclusion
N-(3-nitrophenyl)-1-phenylmethanesulfonamide is a fluorescent labeling reagent that has been widely used in scientific research. This compound has a wide range of scientific research applications, including the labeling of proteins and peptides for detection and quantification in biochemical and physiological studies. The mechanism of action of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves the formation of a covalent bond between the labeling reagent and the protein or peptide of interest. The biochemical and physiological effects of N-(3-nitrophenyl)-1-phenylmethanesulfonamide are primarily related to its use as a labeling reagent. While this compound has several advantages for lab experiments, there are also limitations to its use. Overall, N-(3-nitrophenyl)-1-phenylmethanesulfonamide is an important tool for scientific research and has several potential future directions for development and application.
Méthodes De Synthèse
The synthesis of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves the reaction of 3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain a high yield of pure N-(3-nitrophenyl)-1-phenylmethanesulfonamide.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-1-phenylmethanesulfonamide has a wide range of scientific research applications. One of the primary uses of this compound is in the labeling of proteins and peptides for detection and quantification in biochemical and physiological studies. The fluorescent properties of N-(3-nitrophenyl)-1-phenylmethanesulfonamide make it an ideal labeling reagent for these types of studies.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-15(17)13-8-4-7-12(9-13)14-20(18,19)10-11-5-2-1-3-6-11/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDDBLMMBIDCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)



![4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784133.png)

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784148.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5784156.png)

![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)

![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)
![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)
